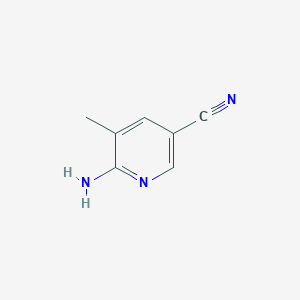
2-(2-Methoxyphenoxy)acetamide
説明
Synthesis Analysis
The synthesis of compounds related to 2-(2-Methoxyphenoxy)acetamide involves multi-step chemical reactions with specific reagents and conditions. For example, the synthesis of p-Methoxyphenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside, a compound with a similar methoxyphenoxy moiety, was prepared by reacting pentaacetyl-β-D-glucosamine with p-methoxyphenol and boron trifluoride etherate in dry methylene chloride, showcasing the complex synthesis pathways these compounds can undergo (Analytical Sciences: X-ray Structure Analysis Online, 2006).
Molecular Structure Analysis
The molecular structure of related compounds is characterized using advanced techniques such as X-ray diffraction analysis. For instance, 2-(2-Formylphenoxy)acetamide was characterized by its crystal structure using X-ray diffraction, confirming the molecular formula C9H9NO3 and crystallizing in the monoclinic system with the space group P21/n (Asian Journal of Chemistry, 2023). These analyses provide critical insights into the stereochemistry and physical properties of the compound.
Chemical Reactions and Properties
2-(2-Methoxyphenoxy)acetamide and its derivatives undergo various chemical reactions, highlighting their reactivity and potential for diverse applications. For example, palladium-catalyzed C-H acetoxylation reactions have been developed for similar compounds, demonstrating excellent regioselectivity and moderate to good yields, which can be easily converted into valuable derivatives (Organic & Biomolecular Chemistry, 2011).
Physical Properties Analysis
The physical properties, such as crystal structure and phase behavior, are crucial for understanding the compound's applications. The crystal structure determination through X-ray diffraction analysis provides information on the hexagonal space group and molecular dimensions, which are essential for the compound's physical characterization and potential pharmaceutical applications (Analytical Sciences: X-ray Structure Analysis Online, 2006).
Chemical Properties Analysis
The chemical properties of 2-(2-Methoxyphenoxy)acetamide derivatives, including reactivity with various reagents and stability under different conditions, are fundamental for their application in synthetic chemistry and drug development. Studies on compounds like 2-acetamido-N-benzyl-2-(methoxyamino)acetamides provide insights into their anticonvulsant activities, highlighting the importance of stereochemistry and molecular features in their pharmacological profiles (Acta Crystallographica. Section C, Crystal Structure Communications, 2005).
科学的研究の応用
Hypoglycemic Activity : A study by Nikaljea, Choudharia, and Une (2012) in the European Journal of Experimental Biology reported the synthesis of novel derivatives of 2-(2-Methoxyphenoxy)acetamide, which showed significant hypoglycemic activity in an animal model (Nikaljea, Choudharia, & Une, 2012).
Antimalarial Drug Synthesis : Magadum and Yadav (2018) in ACS Omega discussed the synthesis of N-(2-Hydroxyphenyl)acetamide, a derivative of 2-(2-Methoxyphenoxy)acetamide, as an intermediate in the synthesis of antimalarial drugs (Magadum & Yadav, 2018).
Metabolism in Liver Microsomes : Coleman et al. (2000) in Environmental Health Perspectives studied the comparative metabolism of chloroacetamide herbicides, including derivatives of 2-(2-Methoxyphenoxy)acetamide, in human and rat liver microsomes, providing insight into the metabolic pathways and potential toxicological impacts (Coleman, Linderman, Hodgson, & Rose, 2000).
Herbicide Activity : Banks and Robinson (1986) in Weed Science investigated the soil reception and activity of acetochlor and related compounds, which are structurally related to 2-(2-Methoxyphenoxy)acetamide, in agricultural contexts (Banks & Robinson, 1986).
Monoamine Oxidase Inhibitors : Shen et al. (2014) in Molecules synthesized and evaluated 2-phenoxyacetamide analogues, including 2-(4-Methoxyphenoxy)acetamide, as potent and selective monoamine oxidase inhibitors, highlighting their potential application in treating neuropsychiatric disorders (Shen et al., 2014).
Anticancer and Anti-Inflammatory Activities : Rani, Pal, Hegde, and Hashim (2014) in BioMed Research International synthesized derivatives of 2-(Substituted phenoxy) Acetamide, including N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide, which exhibited anticancer, anti-inflammatory, and analgesic activities (Rani, Pal, Hegde, & Hashim, 2014).
Safety and Hazards
特性
IUPAC Name |
2-(2-methoxyphenoxy)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-12-7-4-2-3-5-8(7)13-6-9(10)11/h2-5H,6H2,1H3,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWSQFEAWQBOBAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20352331 | |
| Record name | 2-(2-methoxyphenoxy)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20352331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methoxyphenoxy)acetamide | |
CAS RN |
183427-87-4 | |
| Record name | 2-(2-methoxyphenoxy)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20352331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![3-Methyl-1,4-dioxaspiro[4.5]dec-6-ene](/img/structure/B70437.png)
![Dihydropyrrolo[1,2-a]pyrazine-1,3,6(2H,4H,7H)-trione](/img/structure/B70440.png)
